molecular formula C10H19NO2 B1380577 (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol CAS No. 1330765-11-1

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Cat. No. B1380577
CAS RN: 1330765-11-1
M. Wt: 185.26 g/mol
InChI Key: MBPRGJJQXIDPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol” is a chemical compound with the molecular formula C10H19NO2 . It has been studied for its potential therapeutic applications .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and related 1-oxa-8-azaspiro[4.5]decanes were synthesized for assessment as M1 muscarinic agonists . Further investigations are required for larger scale reactions and chiral synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic system, which consists of a tetrahydrofuran ring incorporated into an 8-azaspiro[4.5]decane skeleton .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.26 g/mol. More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol is widely used in scientific research, particularly in biochemistry and physiology. It is used in a variety of experiments to study the biochemical and physiological effects of various compounds on living organisms. It is often used in studies of the effects of drugs on the body, as well as in studies of the effects of hormones and other chemical compounds on metabolism and other physiological processes.

Mechanism of Action

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol works by binding to certain proteins in the body, such as enzymes, hormones, and other proteins. This binding alters the shape and activity of these proteins, which can then lead to changes in the biochemical and physiological processes in the body. In addition, this compound can also interact with other molecules in the body, such as hormones, to produce a variety of effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects, such as increased alertness and concentration. In addition, this compound has also been shown to have an effect on the metabolism of fatty acids and carbohydrates, as well as on the production of energy.

Advantages and Limitations for Lab Experiments

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol has several advantages for use in lab experiments. It is relatively simple to synthesize and is relatively stable in aqueous solutions, making it easy to use in experiments. In addition, it is relatively inexpensive and is widely available. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in organic solvents, making it difficult to use in certain experiments. In addition, it can be toxic in high concentrations, so it should be used with caution.

Future Directions

There are a variety of potential future directions for research involving (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol. For example, further studies could be conducted to investigate the effects of this compound on other proteins and molecules in the body, such as hormones and other compounds. In addition, further research could be conducted to investigate the effects of this compound on metabolism and other physiological processes. Furthermore, further studies could be conducted to investigate the potential therapeutic applications of this compound, such as its use in the treatment of various diseases and disorders. Finally, further research could be conducted to investigate the potential toxicological effects of this compound and its potential for use as a drug.

properties

IUPAC Name

(8-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11-4-2-10(3-5-11)6-9(7-12)8-13-10/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPRGJJQXIDPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
Reactant of Route 2
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
Reactant of Route 3
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
Reactant of Route 4
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
Reactant of Route 6
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.